molecular formula C17H14N2O3 B11036669 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-p-tolyl-acetamide CAS No. 7473-88-3

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-p-tolyl-acetamide

Cat. No.: B11036669
CAS No.: 7473-88-3
M. Wt: 294.30 g/mol
InChI Key: NFZRRFGMWBNVNY-UHFFFAOYSA-N
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Description

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-p-tolyl-acetamide is an organic compound belonging to the class of phthalimides. These compounds are characterized by a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-p-tolyl-acetamide typically involves the reaction of phthalic anhydride with p-toluidine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-p-tolyl-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-p-tolyl-acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-p-tolyl-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-p-tolyl-acetamide is unique due to its specific structure and the presence of the p-tolyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

7473-88-3

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C17H14N2O3/c1-11-6-8-12(9-7-11)18-15(20)10-19-16(21)13-4-2-3-5-14(13)17(19)22/h2-9H,10H2,1H3,(H,18,20)

InChI Key

NFZRRFGMWBNVNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O

solubility

2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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